Substance p-methyl ester

Description

Overview of Substance P (SP) as a Prototypical Neuropeptide in Academic Inquiry

Substance P (SP), an undecapeptide composed of 11 amino acids, stands as the most extensively studied member of the tachykinin family. wikipedia.orgnih.gov Its discovery in 1931 by Ulf von Euler and John H. Gaddum in extracts of equine brain and intestine marked a pivotal moment in neuroscience, identifying a substance that induced muscle contraction and hypotension. mdpi.comnih.gov However, it was not until 1971 that its 11-amino-acid structure (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) was fully elucidated and synthesized. wikipedia.orgnih.govdiva-portal.org

SP functions as a neurotransmitter and neuromodulator, participating in a vast array of physiological and pathophysiological processes. wikipedia.orgnih.gov In the central nervous system, it is implicated in the regulation of mood, stress responses, and emesis. psychiatrist.com At the spinal cord level, SP is a key mediator in the transmission of pain signals. diva-portal.orgnih.gov Peripherally, it is involved in neurogenic inflammation, vasodilation, and smooth muscle contraction. cdnsciencepub.comwikipedia.org The peptide is encoded by the TAC1 gene, which also gives rise to the related tachykinin, neurokinin A (NKA), through alternative splicing. wikipedia.orgnih.gov The multifaceted roles of SP have established it as a critical subject of investigation in fields ranging from neurobiology and immunology to oncology. wikipedia.orgnih.gov

Classification and Distribution of Neurokinin Receptors (NK1R, NK2R, NK3R) in Research Models

The biological effects of tachykinins are mediated by three distinct G protein-coupled receptors (GPCRs): the neurokinin 1 receptor (NK1R), neurokinin 2 receptor (NK2R), and neurokinin 3 receptor (NK3R). cdnsciencepub.comnih.govmedchemexpress.com These receptors exhibit preferential, though not exclusive, binding affinities for the endogenous tachykinins. Substance P is the preferred endogenous ligand for the NK1R, while neurokinin A (NKA) and neurokinin B (NKB) show the highest affinity for NK2R and NK3R, respectively. vetphysiol.huclinicsearchonline.org

These receptors are widely but unevenly distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. nih.govresearchgate.net

NK1 Receptor (NK1R): The NK1R is extensively distributed in both the central and peripheral nervous systems. nih.gov In the brain, high concentrations are found in regions associated with emotional processing, pain, and nausea, such as the amygdala, hypothalamus, and brainstem. mdpi.compsychiatrist.com Peripherally, NK1Rs are expressed on endothelial cells, various immune cells (like lymphocytes and macrophages), and in the gastrointestinal, respiratory, and genitourinary tracts. nih.govnih.govresearchgate.net Two isoforms of the NK1R exist: a full-length version and a truncated form that lacks a portion of the C-terminus. nih.govmdpi.com

NK2 Receptor (NK2R): NK2R is predominantly located in peripheral tissues, particularly in the smooth muscle of the gastrointestinal and respiratory tracts. clinicsearchonline.orgresearchgate.net While its presence in the central nervous system was once debated, selective radioligands have confirmed its expression in areas like the hippocampus and thalamus. clinicsearchonline.org

NK3 Receptor (NK3R): The NK3R is primarily found in the central nervous system. clinicsearchonline.org

This differential distribution underpins the diverse physiological functions attributed to the tachykinin system and has guided the development of receptor-selective ligands for research purposes. cdnsciencepub.comclinicsearchonline.org

Table 1: Tachykinin Receptors and Their Preferred Endogenous Ligands

| Receptor | Preferred Endogenous Ligand | Primary Location |

|---|---|---|

| NK1R | Substance P (SP) | Central & Peripheral Nervous Systems, Immune Cells psychiatrist.comnih.govresearchgate.net |

| NK2R | Neurokinin A (NKA) | Peripheral Tissues (e.g., GI tract), some CNS regions clinicsearchonline.orgresearchgate.net |

| NK3R | Neurokinin B (NKB) | Primarily Central Nervous System clinicsearchonline.org |

Rationale for Investigating Substance P-Methyl Ester (SPME) as a Research Tool and Ligand

In the intricate landscape of neurokinin research, the development and use of selective receptor agonists are paramount for dissecting the specific roles of each receptor subtype. This compound (SPME) is a synthetic analog of Substance P that has been developed as a valuable research tool. researchgate.netd-nb.info

The primary rationale for its use stems from its selectivity as an agonist for the NK1 receptor. researchgate.netnih.gov While the natural ligand, Substance P, has the highest affinity for the NK1R, it can also interact with NK2R and NK3R at higher concentrations. pnas.org In contrast, SPME demonstrates a more specific action at the NK1R. d-nb.infonih.gov For instance, studies on guinea pig ileum have shown that SPME effectively mimics the inhibitory effects of SP mediated by NK1R but fails to replicate the stimulatory effects associated with NK2R activation. nih.gov This selectivity allows researchers to isolate and study the physiological and pathological processes specifically mediated by the NK1 receptor, without the confounding effects of activating other neurokinin receptors. researchgate.netd-nb.infonih.gov

Conformational studies using NMR spectroscopy have shown that SPME exists in a mixture of extended conformers in certain solvents, while adopting a helical structure in others, with a flexible C-terminus, a feature common for NK1-selective peptides. nih.gov This structural characteristic is crucial for its interaction with the NK1R and its ability to act as a potent agonist. By using SPME, researchers can probe the specific functions of NK1R in various experimental models, from hippocampal neurotransmission to the contraction of smooth muscle in the trachea. d-nb.infoersnet.org

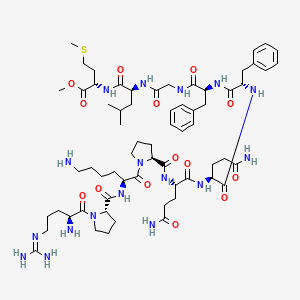

Structure

2D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H99N17O14S/c1-38(2)34-46(57(88)77-45(28-33-96-4)63(94)95-3)73-53(84)37-72-54(85)47(35-39-16-7-5-8-17-39)78-58(89)48(36-40-18-9-6-10-19-40)79-56(87)42(24-26-51(67)82)74-55(86)43(25-27-52(68)83)75-59(90)50-23-15-32-81(50)62(93)44(21-11-12-29-65)76-60(91)49-22-14-31-80(49)61(92)41(66)20-13-30-71-64(69)70/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,82)(H2,68,83)(H,72,85)(H,73,84)(H,74,86)(H,75,90)(H,76,91)(H,77,88)(H,78,89)(H,79,87)(H4,69,70,71)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWARWOPSKGELM-SARDKLJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)OC)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H99N17O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1362.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Substance P Methyl Ester and Analogues in Research

Chemical Synthesis Methodologies for Substance P-Methyl Ester

The synthesis of this compound and its analogues can be achieved through direct chemical modification of the parent peptide or through de novo peptide synthesis.

The conversion of the C-terminal carboxylic acid of a peptide to its methyl ester is typically accomplished through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This classic organic reaction involves treating the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, methanol is often used in large excess as the solvent. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the methanol. A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com While this method is well-established for small molecules, its application to complex peptides like Substance P requires careful control of reaction conditions to avoid side reactions and degradation of the peptide.

Modern synthesis of Substance P analogues, including those with a C-terminal methyl ester, predominantly utilizes solid-phase peptide synthesis (SPPS). acs.orgnih.govsemanticscholar.orgnih.govnih.gov This method, pioneered by Merrifield, involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin. semanticscholar.org

Key features of SPPS for Substance P analogues include:

Resin: A common choice is a hydroxymethyl resin, which allows the completed peptide to be cleaved under acidic conditions, yielding a C-terminal carboxylic acid that can subsequently be esterified. nih.gov Alternatively, specific resins can be used to directly yield a modified C-terminus.

Protecting Groups: The Nα-amino group of each incoming amino acid is temporarily protected, typically with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. researchgate.net Side-chain functional groups are protected with more stable, acid-labile groups.

Coupling: The peptide bond is formed using coupling reagents, such as symmetrical anhydrides, to activate the carboxylic acid of the incoming amino acid. nih.govresearchgate.net

Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). nih.gov

Solution-phase peptide synthesis, while less common for long peptides, is also a viable method and has been used for synthesizing fragments and analogues of Substance P. semanticscholar.orgnih.govspringernature.com This classical approach involves coupling amino acids or peptide fragments in solution, followed by purification of the intermediate product at each step. springernature.com Though more labor-intensive, it can be advantageous for large-scale synthesis or for peptides that are difficult to synthesize via SPPS. springernature.com

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding which parts of a peptide are critical for its biological function. drugdesign.orgmdpi.com By systematically modifying the structure of this compound and observing the effects on receptor binding and activity, researchers can map the key interactions between the peptide and the NK-1 receptor. nih.gov

The substitution of individual amino acid residues in the Substance P sequence can reveal their importance for activity. For instance, replacing specific residues with L-alanine is a common strategy to probe the contribution of the original amino acid's side chain. nih.gov Another approach is to substitute natural L-amino acids with their D-isomers to investigate the role of stereochemistry and to create analogues with altered metabolic stability or receptor affinity. nih.govnih.gov

Research has shown that the aromatic residues Phe⁷ and Phe⁸, as well as the C-terminal Met¹¹, are particularly important for the biological activity of Substance P. acs.org The replacement of these and other residues can lead to analogues with agonist, partial agonist, or even antagonist properties. nih.govnih.gov For example, analogues with D-Trp substitutions at positions 7, 8, and 9 have been synthesized and shown to act as Substance P antagonists. nih.govnih.gov

Table 1: Examples of Substance P Analogues with Amino Acid Modifications and Their Activity

| Analogue | Modification | Observed Activity | Reference |

|---|---|---|---|

| [D-Pro², D-Phe⁷, D-Trp⁹]SP | Substitution of Pro², Phe⁷, and Trp⁹ with their D-isomers | Twice as active as Substance P in producing a flare reaction in human skin. | nih.gov |

| [D-Trp⁷,⁸,⁹]SP | Substitution of Phe⁷, Phe⁸, and Gly⁹ with D-Trp | Antagonist activity; depressed hypotensive responses to Substance P in vivo. | nih.gov |

| Bapa⁰[(pBzl)Phe¹¹]SP | Addition of photoreactive group (pBzl)Phe at position 11 | Agonist in the phospholipase C pathway and an antagonist in the adenylate cyclase pathway. | nih.gov |

| [Orn⁶, Glu¹¹]-SP₆₋₁₁ | Substitution of Gln⁶ with Orn and Met¹¹ with Glu | Marked reduction in biological activity. | nih.gov |

The C-terminal carboxamide of Substance P is known to be essential for high-affinity binding and potent agonist activity. acs.orgacs.org SAR studies have explored a variety of modifications at this position to better understand its role. Replacing the primary amide with a free carboxylic acid, a methyl ester, or N-alkylated amides consistently leads to a significant reduction in biological activity. nih.gov

This loss of activity suggests that the two amide protons are critical, possibly participating in hydrogen bonding with the NK-1 receptor. nih.govdrugdesign.org Despite the reduced potency, C-terminal ester analogues, including the methyl ester, remain valuable tools for probing receptor interactions and developing antagonists. For example, some antagonist analogues have been synthesized as methyl esters, demonstrating that while the ester group reduces agonist activity, it can be compatible with antagonist binding. nih.gov

Receptor Interaction and Binding Kinetics of Substance P Methyl Ester

Affinity and Selectivity for Neurokinin 1 Receptor (NK1R)

Substance P-methyl ester is a synthetic analog of Substance P (SP) in which the C-terminal amide is replaced by a methyl ester group. This modification significantly influences its interaction with the neurokinin-1 receptor (NK1R), the primary receptor for native Substance P. nih.govjneurology.com The affinity and selectivity of this compound for NK1R are demonstrably lower than that of the parent compound. nih.gov Research indicates that even minor alterations to the C-terminal primary amide of Substance P, including its replacement with an ester, lead to a notable reduction in both binding affinity and biological activity. nih.gov

The biological effects of Substance P are primarily mediated through its high-affinity binding to the NK1 receptor. arizona.edu This interaction is crucial for initiating downstream signaling cascades involved in various physiological processes. nih.gov The conversion of the terminal amide to a methyl ester alters the electronic and steric properties of the molecule's C-terminus, a region critical for receptor recognition and activation. mdpi.com Consequently, this compound serves as a valuable tool in pharmacological research to probe the structural requirements for NK1R binding and activation.

When compared to native Substance P, this compound exhibits a marked decrease in potency and affinity for the NK1R. nih.gov Native SP is the most potent endogenous agonist for the NK1R, followed by other mammalian tachykinins such as Neurokinin A (NKA) and Neurokinin B (NKB), which bind with lower affinity. jneurology.com Studies on C-terminal analogs have shown that the exchange of the amide for an ester group reduces the relative activity and affinity by at least two-fold. nih.gov

This hierarchy of affinity underscores the stringent structural requirements of the NK1R binding pocket. While native SP binds preferentially to the NK1R, it can also interact with NK2 and NK3 receptors, albeit with lower affinity. nih.govnih.gov The modification in this compound not only reduces its primary affinity for NK1R but also alters its selectivity profile across the tachykinin receptor family. nih.gov

| Compound | Receptor Target | Relative Affinity/Potency Compared to Substance P |

|---|---|---|

| Substance P (Native) | NK1R | High (Reference) |

| This compound | NK1R | Reduced (at least 2-fold lower) nih.gov |

| Neurokinin A (NKA) | NK1R | Lower than Substance P jneurology.com |

| Neurokinin B (NKB) | NK1R | Lower than Substance P jneurology.com |

The characterization of this compound's binding profile has been conducted through various in vitro bioassays. nih.gov These assays often involve competitive binding experiments using membrane preparations from tissues or cell lines that endogenously or recombinantly express the NK1R. In these studies, the ability of this compound to displace a radiolabeled ligand with high affinity for NK1R (such as radiolabeled Substance P) is measured.

Such experiments have consistently demonstrated the reduced affinity of the methyl ester analog compared to native Substance P. nih.gov The findings from these in vitro assays, performed on preparations like guinea pig ileum, are fundamental to understanding the structure-activity relationships of tachykinin peptides. nih.govnih.gov They confirm that the C-terminal amide group is a critical determinant for high-affinity binding to the NK1R.

Interaction with Other Neurokinin Receptor Subtypes (NK2R, NK3R) in Research Settings

While the primary receptor for Substance P is the NK1R, it and its analogs can interact with other neurokinin receptor subtypes, namely NK2R and NK3R. nih.govnih.gov Research using C-terminal alkyl esters of Substance P, including the methyl ester, has revealed a degree of tissue selectivity, which originally suggested the existence of multiple tachykinin receptor subtypes. nih.gov this compound was found to exhibit a high degree of selectivity for one putative receptor subtype over another, highlighting differences in the structural tolerances of the NK1, NK2, and NK3 receptors. nih.gov Native Substance P itself can bind to all three neurokinin receptors, although its affinity is highest for NK1R. nih.gov

This compound acts as an agonist at neurokinin receptors, meaning it activates them to elicit a biological response, similar to native Substance P. However, its potency is significantly reduced. Studies comparing the effects of tachykinins across different smooth muscle preparations have been instrumental in defining the relative potencies of analogs like this compound. For instance, early studies noted different rank orders of potency for tachykinins in various tissues, leading to the classification of NK1, NK2, and NK3 receptor subtypes. nih.gov

Substance P alkyl esters were found to be more selective for one receptor subtype, demonstrating that modifications to the C-terminus could differentiate between the receptor classes. nih.gov This work established that while this compound retains agonist activity, its potency is diminished across all neurokinin receptors compared to the preferred endogenous ligands, and it possesses a distinct selectivity profile from native Substance P. nih.gov

| Compound | Receptor Target | Profile | Relative Potency Notes |

|---|---|---|---|

| This compound | NK1R | Agonist | Significantly lower potency than native Substance P. nih.gov |

| This compound | NK2R, NK3R | Agonist | Shows a degree of selectivity for one receptor subtype over others, differing from native SP. nih.gov |

Structure-Activity Relationships Governing Receptor Binding

The study of analogs like this compound is crucial for elucidating the structure-activity relationships (SAR) of the tachykinin family. The consistent finding across multiple studies is the critical nature of the C-terminal region of the peptide for receptor interaction. nih.govnih.gov

The C-terminal region of tachykinins, which contains the conserved sequence Phe-X-Gly-Leu-Met-NH2, is considered a critical pharmacophore for receptor binding and activation. nih.gov The terminal carboxamide is of paramount importance. Research has shown that even the slightest modification to the two amide protons is not tolerated without a significant loss of activity. nih.gov

Replacing the C-terminal amide with an ester, as in this compound, or a carboxylic acid group, results in a substantial reduction of biological activity and receptor affinity. nih.gov This is attributed to the loss of key hydrogen bonding interactions that the amide group forms within the receptor's binding pocket. nih.gov The substitution of the polar amide with a less polar methyl ester group also alters the local hydrophobicity and electronic distribution at the C-terminus, further compromising the precise molecular recognition required for potent receptor agonism.

Role of Specific Amino Acid Residues in Ligand-Receptor Interaction

The interaction between Substance P and its primary receptor, the neurokinin-1 receptor (NK1R), is a highly specific process governed by key amino acid residues on both the peptide and the receptor. wikipedia.orgnih.gov While research has extensively detailed the binding characteristics of native Substance P, which terminates in an amide group, the substitution of this amide with a methyl ester in this compound introduces a critical chemical modification that influences these interactions. The core of the binding affinity is largely determined by the C-terminal region of the peptide, with the N-terminal sequence contributing to receptor selectivity and enhanced affinity. nih.govmdpi.com

The hydrophobic C-terminal pentapeptide sequence of Substance P, specifically residues Phe7-Met11, is crucial for binding to neurokinin receptors. nih.gov The aromatic side chains of the two consecutive phenylalanine residues, Phe7 and Phe8, are thought to be particularly important for insertion into the receptor's binding pocket. acs.org

On the receptor side, mutagenesis studies have identified several amino acid residues within the transmembrane (TM) domains and extracellular regions of the NK1R that are essential for high-affinity binding of Substance P. nih.govnih.gov Key residues in the second transmembrane domain, including Asn-85, Asn-89, Tyr-92, and Asn-96, along with Tyr-287 in the seventh transmembrane domain, are required for this interaction. nih.gov It has been proposed that the Asn-85 residue may directly interact with the C-terminal end of Substance P. nih.gov

Studies on various Substance P analogs have further elucidated the structural requirements for receptor recognition. The addition of the Pro-Gln-Gln sequence, found in the N-terminal region of Substance P, to the C-terminal pentapeptide significantly increases affinity for the NK1 receptor, suggesting these residues provide additional favorable contacts or induce a more optimal conformation for binding. nih.gov

| Molecule | Region/Domain | Key Amino Acid Residues | Postulated Role in Interaction |

|---|---|---|---|

| Substance P | C-Terminal | Phe7, Phe8 | Hydrophobic interactions within the receptor binding pocket. nih.govacs.org |

| Substance P | C-Terminal | Met11-amide | Interaction with receptor residues; modification to methyl ester alters binding. nih.gov |

| Substance P | N-Terminal | Pro-Gln-Gln sequence | Increases affinity and selectivity for the NK1 receptor. nih.gov |

| NK1 Receptor | Transmembrane 2 (TM2) | Asn-85, Asn-89, Tyr-92, Asn-96 | Required for high-affinity peptide binding; Asn-85 may interact with the peptide's C-terminus. nih.gov |

| NK1 Receptor | Transmembrane 7 (TM7) | Tyr-287 | Required for high-affinity peptide binding. nih.gov |

| NK1 Receptor | Transmembrane 5 (TM5) | Tyr-205 | Appears to be involved in the receptor activation process. nih.gov |

Cryo-EM Structural Analysis of Ligand-Receptor Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of membrane proteins in their near-native states, including G protein-coupled receptors (GPCRs) like the NK1 receptor. nih.gov Recent cryo-EM studies have successfully resolved the structures of the NK1 receptor in complex with its endogenous ligand, Substance P, and coupled to its primary downstream signaling partners, the Gq and Gs proteins. nih.gov These structural analyses provide critical insights into the precise binding mode of Substance P and the conformational changes that lead to receptor activation. nih.gov

To date, specific cryo-EM structural data for the NK1 receptor bound to this compound is not available in the published literature. However, the existing structures of the Substance P-NK1R complex serve as an essential template for understanding the general features of this interaction.

The cryo-EM structures reveal that Substance P binds in a well-defined orthosteric pocket of the NK1R. nih.gov This binding site is shaped by a polar network of amino acid residues located at the extracellular, solvent-exposed surface of the receptor. nih.gov The peptide adopts a specific conformation upon binding, allowing for extensive interactions with various domains of the receptor.

A key finding from these structural studies is that the NK1R undergoes a unique conformational change upon activation by Substance P. This active-state conformation creates an interface for G protein binding that is distinct from what has been observed in other GPCR structures. nih.gov Detailed comparisons between the agonist-bound active state and antagonist-bound inactive state crystal structures show that certain antagonists induce a receptor conformation that sterically hinders the binding of Substance P. nih.gov

These high-resolution structures provide a foundational understanding of ligand recognition and G protein promiscuity within the neurokinin receptor family. nih.gov While direct structural evidence for the this compound complex is pending, the established Substance P-NK1R structure suggests that the C-terminal methyl ester would occupy the same pocket as the native amide. The altered chemical properties of the ester group would likely lead to subtle yet significant changes in the network of interactions within this pocket, potentially affecting the stability of the active receptor conformation and subsequent G protein coupling.

| Structural Feature | Description | Significance |

|---|---|---|

| Ligand Binding Pocket | Orthosteric site shaped by a polar network on the extracellular surface of the NK1R. nih.gov | Defines the specific binding mode for Substance P. nih.gov |

| Receptor Conformation | Adopts a non-canonical active-state conformation upon Substance P binding. nih.gov | Reveals a unique mechanism of GPCR activation and G protein coupling. nih.gov |

| G Protein Interface | The active conformation presents a distinct surface for the binding of Gq and Gs proteins. nih.gov | Provides a structural basis for understanding signal transduction promiscuity. nih.gov |

| Antagonist Action | Insurmountable antagonists induce a different receptor conformation that sterically blocks Substance P binding. nih.gov | Explains the mechanism of non-competitive antagonism at the structural level. nih.gov |

Mechanistic Studies of Substance P Methyl Ester Action at the Cellular and Subcellular Level

Intracellular Signaling Cascades Activated by Substance P-Methyl Ester

Upon binding to the NK-1R, this compound triggers a conformational change in the receptor, enabling it to interact with and activate heterotrimeric G proteins. This interaction is the first step in a series of intracellular events that translate the extracellular signal into a cellular response.

The NK-1R exhibits promiscuity in its coupling to different G protein subtypes, predominantly signaling through the Gq and Gs pathways. nih.gov Cryo-electron microscopy structures of the SP-bound NK-1R have revealed its complex formation with both Gq and Gs heterotrimers. nih.gov Research indicates that while SP and its methyl ester analog can potently activate both Gq and Gs signaling cascades, there is often a preference for the Gq pathway. nih.govphysiology.org

This dual coupling allows for a diversity of cellular responses depending on the cellular context and relative expression of downstream effectors. The differential signaling is structurally determined; interactions between the N-terminal region of Substance P and the extracellular loops of the NK-1R are required for balanced signaling via both Gq and Gs pathways. nih.govbiorxiv.org Loss of these interactions, for instance through truncation of the peptide's N-terminus, leads to a signaling bias toward the Gq pathway. nih.gov

The activation of Gq and Gs proteins by the this compound-NK-1R complex leads directly to the generation of second messengers.

Phosphatidylinositol Hydrolysis: The Gq protein activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov IP3 diffuses through the cytoplasm to stimulate the release of calcium from intracellular stores, while DAG remains in the membrane to activate protein kinase C (PKC). Studies in rat brain slices have shown that Substance P induces a dose-dependent breakdown of phosphatidylinositol. nih.gov Interestingly, a dual mechanism has been proposed, where low concentrations of SP (65 pM) may preferentially activate phospholipase A2, while higher concentrations (0.65 µM) induce a more generalized hydrolysis consistent with phospholipase C activation. nih.govnih.gov

cAMP Accumulation: The Gs protein activates adenylyl cyclase, the enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.gov cAMP, in turn, activates protein kinase A (PKA), which phosphorylates a variety of downstream targets. Research has confirmed that in addition to stimulating the IP3/DAG pathway, Substance P and its metabolites can significantly increase cAMP accumulation in cells expressing the NK-1R. physiology.orgresearchgate.net

The table below summarizes experimental findings on the dual signaling capacity of tachykinin ligands, including this compound, in CHO cells expressing the NK-1 receptor.

| Ligand | Second Messenger Pathway | Potency (-log EC50 M) | Efficacy (% of Substance P) |

| Substance P | Phosphatidylinositol Hydrolysis (Gq) | 8.5 ± 0.3 | 100% |

| cAMP Accumulation (Gs) | 7.8 ± 0.1 | 100% | |

| This compound | Phosphatidylinositol Hydrolysis (Gq) | Data indicates stimulation | Data indicates stimulation |

| cAMP Accumulation (Gs) | Data indicates stimulation | Data indicates stimulation | |

| SP Metabolite (SP 6-11) | Phosphatidylinositol Hydrolysis (Gq) | Similar to Substance P | ~100% |

| cAMP Accumulation (Gs) | Reduced vs. Substance P | Significantly Lower | |

| This table is based on data from multiple studies investigating Substance P and its analogs' effects on second messenger systems. nih.govphysiology.orgresearchgate.net |

Downstream of G protein activation and second messenger generation, this compound modulates the mitogen-activated protein kinase (MAPK) signaling pathways. These pathways, including the JNK and p38 MAPK cascades, are crucial for regulating cellular processes like inflammation, apoptosis, and proliferation. nih.govnih.gov

In rat peritoneal mast cells, exposure to Substance P rapidly induces the phosphorylation, and thus activation, of both p38 MAPK and JNK within minutes. nih.gov This activation is essential for the subsequent production and release of pro-inflammatory cytokines like TNF-alpha. nih.govresearchgate.net Similarly, in murine macrophages, Substance P stimulation activates the ERK1/2 and p38 MAPK pathways, which are required for NF-κB activation and the production of inflammatory chemokines. nih.gov

| Cell Type | Stimulus | Activated MAPK | Downstream Effect |

| Rat Peritoneal Mast Cells | Substance P | p38 MAPK, JNK | TNF-α production, Histamine (B1213489) release |

| Murine Macrophages | Substance P | ERK1/2, p38 MAPK | NF-κB activation, Chemokine production |

Receptor Internalization and Downregulation Dynamics

Continuous or intense stimulation of the NK-1R by this compound leads to receptor desensitization and internalization, a key mechanism for regulating the cellular response. Upon agonist binding, the NK-1R is phosphorylated by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation promotes the binding of β-arrestin to the receptor.

The binding of β-arrestin sterically hinders further G protein coupling, effectively desensitizing the receptor. It also targets the receptor for internalization via a clathrin-dependent mechanism into endosomes. jneurology.comwikipedia.org

The dynamics of this process have been observed directly in endothelial cells. Following intravenous injection of Substance P, the number of NK-1R-containing endosomes peaked at 3 minutes and returned to baseline levels by 120 minutes. nih.gov This prompt internalization is associated with a rapid and long-lasting desensitization of the cellular response. nih.gov The fate of the internalized receptor depends on the stimulus conditions. Low concentrations of Substance P typically lead to receptor recycling back to the cell surface, allowing for resensitization. jneurology.com In contrast, sustained exposure to high agonist concentrations can target the receptor for ubiquitination and subsequent degradation, leading to long-term downregulation. jneurology.com

Modulation of Ion Channels and Membrane Potentials in Research Models

This compound significantly modulates the activity of various ion channels, thereby altering the membrane potential and excitability of cells, particularly neurons. nih.gov The effects are complex and can be either excitatory or, in some cases, inhibitory, depending on the specific ion channels and cell types involved. nih.gov

In most neuronal models, Substance P is excitatory, causing membrane depolarization. mdpi.comresearchgate.net This depolarization is often achieved through a dual mechanism: the inhibition of inhibitory K+ (potassium) channels and the potentiation of excitatory ion channels. nih.gov

Research in cultured spinal cord neurons has shown that Substance P-induced depolarization is associated with a decrease in membrane conductance, consistent with the closure of K+ channels. nih.gov Specifically, SP has been shown to inhibit several types of K+ channels, including inwardly rectifying K+ channels and Ca2+-activated K+ channels. nih.govresearchgate.net By reducing the outward flow of positive potassium ions, the cell membrane becomes depolarized, bringing it closer to the threshold for firing an action potential.

Simultaneously, Substance P can enhance the function of excitatory channels. It has been shown to increase the conductance of sodium channels and potentiate the activity of NMDA receptors and TRPV1 channels, which allow the influx of positive ions (Na+ and Ca2+), further contributing to depolarization and neuronal excitation. nih.govmdpi.com

The table below summarizes the observed effects of Substance P on various ion channels in different research models.

| Ion Channel | Cell Type / Model | Effect of Substance P | Outcome |

| Potassium (K+) Channels | Locus Coeruleus Neurons | Decrease in conductance | Neuronal Excitation |

| Nucleus Basalis Neurons | Inhibition of Kir channels | Neuronal Excitation | |

| Stellate Ganglion Neurons | Inhibition of IK(Ca) channels | Neuronal Excitation | |

| Sodium (Na+) Channels | Locus Coeruleus Neurons | Increase in conductance | Neuronal Excitation |

| DRG Neurons | Potentiation of Nav1.8 | Hyperalgesia | |

| Calcium (Ca2+) Channels | Sympathetic Neurons | Inhibition of N-type channels | Modulatory |

| DRG Neurons | Potentiation of L- and N-type channels | Hyperalgesia | |

| Other Channels | Spinal Dorsal Horn Neurons | Potentiation of NMDA Receptors | Pro-nociception |

| DRG Neurons | Potentiation of TRPV1 channels | Hyperalgesia | |

| This table is a compilation of findings from multiple studies on ion channel modulation by Substance P. nih.gov |

Impact on Cochlear Potentials in Animal Models

Research in animal models, specifically the guinea pig, has shed light on the effects of this compound (SPME), a selective agonist for the neurokinin 1 (NK1) receptor, on cochlear potentials. Perfusion of the cochlea with SPME has been demonstrated to elicit dose-dependent changes in specific auditory electrophysiological measurements.

Studies have shown that administration of SPME at concentrations greater than 10⁻⁶M leads to a notable increase in the amplitudes of the compound action potential (CAP) and the negative summating potential (-SP). The CAP represents the summed activity of auditory nerve fibers, and its enhancement suggests an increased synchronous firing in response to an auditory stimulus. The summating potential reflects the direct current response of the hair cells to sound.

Interestingly, while the amplitudes of the CAP and -SP were augmented, the amplitudes of the cochlear microphonics (CM) and the endocochlear potential (EP) remained unchanged. The CM originates from the outer hair cells and is a critical component of the cochlear amplifier, while the EP is the positive potential within the scala media essential for hair cell transduction. The lack of effect on CM and EP suggests that the action of SPME is likely not on the outer hair cells or the stria vascularis, which maintains the EP. There was a tendency for the N1 latency of the CAP to be shortened, though this change was not statistically significant.

The specificity of these effects to NK1 receptor activation was confirmed through control experiments. The administration of Substance P fragment 7-11, an inactive analog, did not produce any changes in the cochlear potentials. Conversely, the effects of SPME on the cochlear potentials were blocked by the co-administration of a Substance P antagonist, [D-Pro2, D-Trp7,9]-SP. These findings collectively indicate that Substance P, via NK1 receptors, may play a modulatory role in neurotransmission within the cochlea.

Effects of this compound (SPME) on Cochlear Potentials in Guinea Pigs

| Cochlear Potential | Effect of SPME (>10-6M) | Blocked by SP Antagonist | Effect of Inactive Analogue |

|---|---|---|---|

| Compound Action Potential (CAP) Amplitude | Increase | Yes | No Change |

| Negative Summating Potential (-SP) Amplitude | Increase | Yes | No Change |

| N1 Latency | Tendency to shorten (not significant) | - | No Change |

| Cochlear Microphonics (CM) Amplitude | No Change | - | No Change |

| Endocochlear Potential (EP) | No Change | - | No Change |

Enzymatic Degradation and Metabolic Stability in Research Environments

The utility of Substance P and its analogs, such as this compound, in research settings is significantly influenced by their metabolic stability. The parent compound, Substance P, is known to have a very short half-life in tissues, often in the range of seconds to minutes, due to rapid degradation by various proteases. mdpi.com This inherent instability presents challenges for in vitro and in vivo experimental designs.

Several enzymes are responsible for the degradation of Substance P. These include neutral endopeptidase (NEP, also known as enkephalinase) and angiotensin-converting enzyme (ACE). nih.gov Human serum cholinesterase has also been shown to hydrolyze Substance P at multiple sites. nih.govumich.edu The primary sites of cleavage by NEP are at the Gln⁶-Phe⁷, Phe⁷-Phe⁸, and Gly⁹-Leu¹⁰ bonds. ACE cleaves Substance P at the Phe⁸-Gly⁹ and Gly⁹-Leu¹⁰ bonds.

The esterification of the C-terminal carboxyl group to form this compound can influence its susceptibility to enzymatic cleavage. Research has shown that ACE can hydrolyze this compound, primarily releasing a C-terminal tripeptide. This is in contrast to the free acid form of Substance P, from which ACE predominantly cleaves a dipeptide. The rate of hydrolysis of this compound by ACE has been reported to be different from that of the parent peptide, suggesting that the methyl ester modification alters the enzyme-substrate interaction.

In research environments, the stability of peptide compounds like this compound is a critical factor. In cell culture media containing serum, peptidases present in the serum can contribute to the rapid degradation of the peptide. nih.gov The stability of Substance P has been shown to be significantly lower in the presence of serum compared to serum-free media or protein-free buffers. While specific half-life data for this compound in various research environments like cell culture media or physiological buffers is not extensively documented, the modification of the C-terminus can potentially alter its stability profile compared to the native peptide. It is a common strategy in peptide chemistry to modify termini to reduce susceptibility to exopeptidases, which could potentially enhance its stability in research applications.

Enzymatic Cleavage of Substance P and its Methyl Ester

| Enzyme | Substrate | Primary Cleavage Sites/Products |

|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Substance P (free acid) | Phe8-Gly9 and Gly9-Leu10 (releases dipeptide) |

| This compound | Primarily releases C-terminal tripeptide | |

| Neutral Endopeptidase (NEP) | Substance P | Gln6-Phe7, Phe7-Phe8, Gly9-Leu10 |

| Human Serum Cholinesterase | Substance P | Arg1-Pro2, Lys3-Pro4, and C-terminal deamidation |

Role of Substance P Methyl Ester in in Vitro and Ex Vivo Biological System Research

Gastrointestinal System Research Models

Similarly, dedicated studies on the effects of Substance P-methyl ester in rat vas deferens and portal vein assays are not prominently featured in the available scientific literature. Research on Substance P in the rat vas deferens indicates a dual mechanism of action, with both a direct myotropic effect on the smooth muscle and a neurogenic effect at the presynaptic level. nih.gov However, specific investigations into the contractile or modulatory role of this compound in this tissue, as well as in the rat portal vein, are not described in the reviewed sources.

Neurobiological Research Models

A detailed investigation of the direct effects of this compound on cortical glial cells, such as astrocytes, and neurons has not been extensively reported in the available literature. While it is known that astrocytes in the central nervous system express receptors for Substance P and respond to it by initiating inflammatory pathways, specific studies focusing on the actions of this compound on these cells are not available. nih.govfrontiersin.org

This compound has been utilized as a selective NK1 receptor agonist in studies of synaptic transmission in the hippocampus.

In mouse hippocampal slice preparations, bath-applied this compound (SPME) has been shown to depress field potentials recorded from the stratum pyramidale of the CA1 region. This effect is mediated via NK1 receptors, as it is blocked by a selective NK1 antagonist. The depression of field potentials by SPME was also found to be significantly reduced in the presence of bicuculline, a GABAA receptor antagonist, suggesting an interaction with the GABAergic system. nih.gov

Further studies in the rat hippocampal slice have demonstrated that this compound selectively decreases paired pulse depression of population spikes. nih.govresearchgate.net Perfusion of 0.5 µM this compound had no effect on the first population spike (PS1) but significantly increased the amplitude of the second population spike (PS2), indicating a modulation of short-term synaptic plasticity. nih.gov

| Effect of this compound on Paired Pulse Response in Rat Hippocampal Slices | |

| Parameter | Observation |

| PS1 Amplitude | No significant effect |

| PS2 Amplitude | Significant increase |

| Paired Pulse Ratio (PS2/PS1) | Increased from 21 ± 7% to 39 ± 10% of PS1 |

Data sourced from studies on rat hippocampal slices. nih.gov

This compound has been shown to modulate the release of key neurotransmitters in the central nervous system.

In mouse hippocampal slices, intracellular recordings from CA1 pyramidal neurons revealed that SPME has a differential effect on spontaneous neurotransmitter release. It was observed to increase the frequency of spontaneous GABAergic events while simultaneously reducing the frequency of spontaneous glutamatergic events. This suggests a complex modulatory role where SPME can enhance inhibitory tone while dampening excitatory transmission. nih.gov

| Effect of this compound on Spontaneous Neurotransmitter Release in Hippocampal CA1 Neurons | |

| Neurotransmitter System | Effect on Spontaneous Events |

| GABAergic | Increased frequency |

| Glutamatergic | Reduced frequency |

Findings from intracellular recordings in mouse hippocampal slices. nih.gov

The effects of SPME on both spontaneous and evoked inhibitory postsynaptic potentials (IPSPs) were prevented by the ionotropic glutamate (B1630785) receptor blocker kynurenic acid. nih.gov This indicates that the action of this compound on GABAergic neurons is part of a more complex network mechanism, likely involving an initial interaction with glutamatergic pathways. nih.gov

Role in Auditory Pathway Function (Cochlear Studies)

Research utilizing this compound has provided insights into the neuromodulatory role of the NK1 receptor in the auditory system, particularly within the cochlea. In studies using guinea pig models, SPME has been shown to directly influence cochlear potentials. nih.gov Perfusion with SPME at concentrations greater than 10⁻⁶M resulted in a dose-dependent increase in the amplitudes of the compound action potential (CAP) and the negative summating potential (SP). nih.gov However, the amplitudes of the cochlear microphonics (CM) and the endocochlear potential remained unchanged, suggesting that the effect is not on the hair cell transduction process itself but rather on neurotransmission. nih.gov

These effects were confirmed to be mediated by the NK1 receptor, as the application of a Substance P antagonist blocked the action of SPME on the cochlear potentials. nih.gov Conversely, an inactive analog of Substance P, fragment 7-11, produced no changes. nih.gov These findings suggest that the activation of NK1 receptors in the cochlea by agonists like SPME can modulate neurotransmission, potentially enhancing the signaling from the inner ear to the central nervous system. nih.gov

| Cochlear Potential | Effect of this compound (>10⁻⁶M) | Mediating Receptor |

|---|---|---|

| Compound Action Potential (CAP) | Dose-dependent increase in amplitude | Neurokinin 1 (NK1) |

| Negative Summating Potential (SP) | Dose-dependent increase in amplitude | Neurokinin 1 (NK1) |

| N1 Latency | Tendency to be shortened (not significant) | Neurokinin 1 (NK1) |

| Cochlear Microphonics (CM) | No change | N/A |

| Endocochlear Potential | No change | N/A |

Blood-Brain Barrier Integrity Research

While direct studies on this compound are limited in this area, research on its parent compound, Substance P, provides critical insights into the role of NK1R activation on the blood-brain barrier (BBB). Since SPME is a selective NK1R agonist, these findings are directly relevant to its potential effects.

In an in vitro human BBB model, Substance P was shown to reversibly compromise the integrity and function of the barrier. nih.gov Exposure to SP perturbed the BBB in a time-dependent manner by inducing the formation of stress fibers in brain microvascular endothelial cells. nih.gov This effect was not associated with changes in the expression or localization of tight junction proteins like zonula occludens-1, occludin, or claudin-5. nih.gov The mechanism of this disruption involves the activation of the RhoA/ROCK signaling pathway, which was confirmed when the effects were abolished by a specific NK1R inhibitor (CP96345) and a ROCK inhibitor (Y27632). nih.gov These results indicate that activation of the NK1R pathway by agonists such as SPME can promote a reversible decline in BBB integrity. nih.gov

Immunological and Inflammatory Research Models

The NK1 receptor is expressed on various immune cells, and its activation by agonists like this compound is a key area of investigation in immunology and inflammation.

Activation of the NK1 receptor pathway has been demonstrated to play a significant role in modulating macrophage polarization, generally promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory, tissue-repairing (M2) phenotype. Studies using Substance P show that it can directly induce M2 polarization of inflammatory macrophages. nih.gov This differentiation into M2-like macrophages is characterized by the induction of specific markers such as Arginase-1, CD163, and CD206. nih.gov

The mechanism involves the direct activation of the PI3K/Akt/mTOR signaling pathway. nih.gov Crucially, these effects were nullified by pretreatment with an NK1R antagonist, confirming that the M2 polarization is mediated through this receptor. nih.gov Furthermore, Substance P was found to have a dominant effect on M2 polarization even in the presence of Interferon-gamma (IFNγ), a potent M1-skewing cytokine. nih.gov Research also indicates that SP promotes the M2-like phenotype from both resting and LPS-stimulated M1 macrophages, highlighting its potential to resolve inflammation. plos.orgresearchgate.net

| Phenomenon | Effect of NK1R Activation (via Substance P) | Key Markers/Pathways |

|---|---|---|

| Macrophage Polarization | Induces shift to M2-like phenotype | Arginase-1, CD163, CD206 |

| Signaling Pathway | Activates PI3K/Akt/mTOR | - |

| Effect on M1 Macrophages | Promotes conversion from M1 to M2-like | Suppression of NF-κB activation |

The activation of the NK1R pathway by Substance P has been shown to modulate the production of various cytokines and chemokines in a context-dependent manner. In LPS-stimulated macrophage cell lines, SP treatment has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). plos.org Concurrently, it triggers the production of anti-inflammatory cytokines, including Interleukin-10 (IL-10) and Interleukin-4 (IL-4). plos.org

However, in other models, the effect on TNF-α can be different. For instance, SP selectively induces TNF-α gene expression and secretion in murine mast cells without stimulating other cytokines like IL-1, IL-4, or IL-6. nih.gov It also enhances the secretion of TNF-α from neuroglial cells that have been stimulated with lipopolysaccharide (LPS). nih.gov In studies of human cord blood monocytes and macrophages, SP was found to augment the release of both IL-10 and TNF-α. dntb.gov.ua This suggests that the modulatory role of the NK1R pathway on cytokine production is highly dependent on the cell type and the surrounding inflammatory environment.

The Substance P/NK1R system is a key player in the interplay between the nervous and immune systems, a process central to neuroinflammation. nih.govwikipedia.org Activation of NK1 receptors, which are present on glial cells like astrocytes and microglia, can exacerbate inflammatory responses within the central nervous system (CNS). biolife-publisher.itbiolife-publisher.it For example, Substance P has been shown to enhance the secretion of the pro-inflammatory cytokine TNF-α from neuroglial cells, an action mediated through astrocytes. nih.gov This neuropeptide-driven release of inflammatory mediators is a hallmark of neurogenic inflammation and is implicated in the pathology of various neuroinflammatory and neurodegenerative diseases. nih.govbiolife-publisher.it Therefore, selective NK1R agonists like SPME are used in research models to simulate and study the mechanisms of neuroinflammation.

Cardiovascular System Research Models

In the cardiovascular system, the activation of the NK1 receptor pathway is involved in the regulation of blood pressure, heart frequency, and vascular tone. nih.govresearchgate.net Substance P and its analogs like SPME are known to cause vasodilation, an effect dependent on the NK1 receptor located on the endothelium. nih.gov

Beyond vasoregulation, the NK1R pathway has been implicated in cardioprotective roles. In models of high glucose-induced oxidative stress, Substance P was found to inhibit cardiac microvascular endothelial dysfunction, suggesting a potential to mitigate damage associated with diabetic vascular diseases. mdpi.com Furthermore, the SP/NK1R system is involved in the response to ischemia and reperfusion injury. nih.govresearchgate.net Studies have also shown that Substance P can interact with cardiac inflammatory cells, including mast cells and macrophages, causing the production of angiotensin II, a potent vasoconstrictor and mediator of cardiac remodeling. nih.gov This highlights the complex and multifaceted role of NK1R activation in cardiovascular health and disease.

Vascular Reactivity Studies (e.g., Relaxation in Arteries)

Direct research on the effects of this compound on the vascular reactivity of arteries is not extensively documented in available scientific literature. However, its activity on other types of smooth muscle has been investigated, which may provide foundational insights. In an in vitro study using the guinea-pig ileum, a smooth muscle preparation, this compound was found to be a potent contractile agent. nih.gov The research demonstrated that the esterified form of Substance P retained significant biological activity, with a relative potency of approximately one-third that of the parent Substance P compound in inducing smooth muscle contraction. nih.gov

While these findings pertain to intestinal smooth muscle, they highlight the compound's ability to interact with and stimulate smooth muscle tissue. The contractile or relaxant effects on vascular smooth muscle, which governs the diameter of blood vessels, remain an area requiring more specific investigation.

Impact on Endothelium-Dependent Responses

There is a lack of specific research data on the direct impact of this compound on endothelium-dependent responses. The role of the endothelium in mediating vasodilation in response to the parent compound, Substance P, is well-established, often involving the release of nitric oxide. wikipedia.org However, studies isolating the action of the methyl ester derivative on the vascular endothelium have not been identified in the current body of research. Therefore, its specific mechanisms of action concerning endothelium-derived relaxing factors or its influence on endothelial cell signaling are currently unknown.

Other Organ System Research (e.g., Salivation, Pancreatic Ductal Cells)

The biological activity of this compound has been more clearly defined in studies of exocrine gland function, specifically salivation. Research conducted in rats has shown that this compound is a potent stimulant of salivation. nih.gov When administered, it demonstrated a sialogogic (saliva-inducing) effect that was comparable in potency to its parent compound, Substance P. nih.gov This indicates that the esterification of the C-terminal carboxyl group of Substance P does not diminish its activity in this particular biological system.

The table below summarizes the comparative potency of this compound and Substance P on different biological systems as reported in a key study. nih.gov

| Biological System | Test Preparation | Relative Potency (Substance P = 1) |

| Smooth Muscle Contraction | Guinea-pig ileum | ~ 0.33 |

| Salivation | Rat | ~ 1.0 |

In the context of other organ systems, specific research on the effects of this compound on pancreatic ductal cells is not available in the reviewed literature. Studies on the pancreas have primarily focused on the role of Substance P in promoting the proliferation of ductal cells, without specific investigation into its methyl ester derivative.

Advanced Methodologies and Techniques Employed in Substance P Methyl Ester Research

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand, such as Substance P-methyl ester, and its receptor. These assays typically use a radioactively labeled form of a ligand to measure its binding to receptors in tissue homogenates or cell membranes.

Saturation binding analysis is employed to determine the density of receptors (Bmax) in a given tissue and the affinity of a radioligand for those receptors (Kd). While this method does not directly use this compound, it establishes the foundational parameters of the receptor population being studied.

Competition binding analysis is the primary method for characterizing the affinity of unlabeled ligands like this compound. In these experiments, a fixed concentration of a radiolabeled ligand (e.g., [³H]Substance P or [¹²⁵I]Bolton-Hunter labeled Substance P) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug. This compound, acting as a potent agonist at the neurokinin-1 (NK1) receptor, effectively competes with the radioligand for binding sites. pnas.org The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as its IC₅₀ value. This value can be converted to an inhibition constant (Ki), which reflects the true binding affinity of the compound for the receptor. Studies have shown that this compound possesses a high affinity for NK1 receptors, comparable to that of Substance P itself, confirming its utility as a potent tool for studying this receptor system. pnas.org

Table 1: Comparative Binding Affinities at the NK1 Receptor

| Compound | Receptor Source | Radioligand | Finding |

|---|---|---|---|

| This compound | Rat Brain Membranes | [³H]Substance P | Exhibits high affinity, effectively competing for NK1 binding sites. |

This interactive table summarizes the findings from competitive binding assays.

Receptor autoradiography is a technique that allows for the visualization of the anatomical distribution of receptors within a tissue slice. In this method, tissue sections (e.g., from the brain or spinal cord) are incubated with a radiolabeled ligand. After washing away unbound ligand, the tissue is apposed to a photographic emulsion or a sensitive phosphor screen, which detects the radioactive decay and creates an image of the receptor distribution.

In the context of this compound research, this technique is used to map the precise location of NK1 receptors that the compound targets. To distinguish between specific binding to the receptor and non-specific binding to other tissue components, competition studies are performed directly on the tissue slice. A parallel set of slices is incubated with the radiolabeled ligand plus a high concentration of an unlabeled competitor, such as this compound. The unlabeled ligand occupies all the specific receptor sites, so any remaining radioactivity represents non-specific binding. Subtracting this non-specific signal from the total binding reveals the true, specific distribution of the NK1 receptors. nih.gov

In Vitro Functional Assays

While binding assays reveal affinity, in vitro functional assays are essential for determining the biological effect of a compound after it binds to its receptor. These assays measure a physiological or biochemical response in a controlled laboratory setting.

Classic organ bath experiments using isolated tissue preparations are a cornerstone of pharmacology for assessing the functional potency and efficacy of agonists. The guinea pig ileum and rat vas deferens are smooth muscle tissues rich in NK1 receptors and are commonly used to study the effects of tachykinins.

When applied to a strip of guinea pig ileum longitudinal muscle mounted in an organ bath, this compound induces a concentration-dependent contraction. This contractile response is a direct result of its agonistic activity at NK1 receptors on the smooth muscle cells. By generating a cumulative concentration-response curve, researchers can determine key pharmacological parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible response). Studies have demonstrated that this compound is a potent spasmogen in this preparation, with a potency that can be compared to Substance P and other tachykinin analogs. Similar assays are performed using the rat vas deferens to explore potential tissue selectivity and receptor subtype differences.

Table 2: Functional Potency of this compound in Isolated Tissues

| Compound | Tissue Preparation | Measured Effect | Relative Potency |

|---|---|---|---|

| This compound | Guinea Pig Ileum | Muscle Contraction | Potent agonist activity observed. |

This interactive table displays the functional activity of this compound in classical organ bath experiments.

Calcium Mobilization: The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. nih.gov Activation of this pathway leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic Ca²⁺ concentration. researchgate.net This calcium signal is a crucial second messenger that initiates a cascade of cellular responses.

Cell lines that endogenously express or are engineered to express the NK1 receptor (e.g., HEK293 or CHO cells) are used to measure this effect. Cells are loaded with a fluorescent Ca²⁺ indicator dye. Upon application of an agonist like this compound, the binding to the NK1 receptor triggers Ca²⁺ release, which causes a detectable change in the fluorescence of the dye. This response can be quantified using a fluorometric imaging plate reader (FLIPR) or fluorescence microscopy. Such assays confirm the agonistic nature of this compound at the cellular level and allow for high-throughput screening to determine its potency (EC₅₀) in initiating intracellular signaling. nih.gov

Enzyme Activity: The biological activity of peptides is often limited by their degradation by peptidases. Substance P is a known substrate for several enzymes, including Angiotensin-Converting Enzyme (ACE). nih.govarchbronconeumol.org ACE can cleave Substance P, inactivating the peptide. nih.govbiorender.comresearchgate.net Research into this compound often includes investigating its stability in the presence of such enzymes. Assays are conducted by incubating the compound with purified enzymes or tissue homogenates and analyzing the rate of degradation, typically using High-Performance Liquid Chromatography (HPLC). The modification of the C-terminal carboxyl group to a methyl ester can alter the peptide's susceptibility to enzymatic cleavage, potentially increasing its biological half-life compared to the native Substance P. nih.gov

Molecular Biology Techniques

Modern molecular biology techniques provide high-resolution insights into the precise interactions between this compound and the NK1 receptor. These methods complement traditional pharmacological assays by explaining the structural basis for the observed binding and functional data.

Techniques such as site-directed mutagenesis are used to alter specific amino acid residues within the NK1 receptor. By observing how these mutations affect the binding affinity or functional potency of this compound, researchers can identify the key residues in the receptor's binding pocket that are critical for interaction.

More advanced techniques involve the genetic incorporation of photoreactive unnatural amino acids into the receptor. When the receptor is expressed and this compound is bound, exposure to UV light causes the photoreactive amino acid to permanently cross-link with the nearby parts of the ligand, allowing for precise identification of the points of contact.

Furthermore, the structure of the NK1 receptor in complex with its agonists is being elucidated using cutting-edge methods like cryo-electron microscopy (cryo-EM) . These high-resolution structures, combined with molecular dynamics simulations , provide a dynamic, atomic-level model of how Substance P and its analogs, including the methyl ester, dock into the receptor and induce the conformational changes necessary for G-protein activation and subsequent signaling.

Gene Expression Analysis (mRNA Levels)

While direct studies analyzing changes in mRNA levels specifically using this compound are not extensively documented, the effects of NK1 receptor activation by the parent compound, Substance P (SP), are well-researched. As a potent NK1 agonist, this compound is utilized to invoke these same pathways. Gene expression analysis, typically employing techniques like reverse transcription-polymerase chain reaction (RT-PCR), allows researchers to quantify changes in messenger RNA (mRNA) transcripts following receptor stimulation.

Studies using Substance P have demonstrated its ability to up-regulate the gene expression of several key proteins:

Tumor Necrosis Factor-alpha (TNF-α): In murine mast cell lines, Substance P induces the expression of TNF-α mRNA in a dose-dependent manner. northwestern.edunih.gov This finding is significant as it links neuropeptide signaling with the modulation of inflammatory cytokines. northwestern.edunih.gov The induction is selective, as SP does not stimulate the production of other cytokines like IL-1, IL-3, IL-4, IL-6, or GM-CSF in these cells. nih.gov

Transforming Growth Factor-beta 1 (TGF-β1) and its Receptors: In fibroblasts cultured from rat granulation tissue, Substance P up-regulates the gene expression of TGF-β1, as well as its receptors, TGFR-1 and TGFR-2. nih.gov This effect was observed to be concentration-dependent, with peak mRNA expression occurring at a concentration of 10⁻⁸ mol/L. nih.gov These findings suggest a role for NK1 receptor signaling in wound healing and tissue repair processes. nih.gov

| Compound | Cell Type | Target Gene | Effect on mRNA Levels | Source |

|---|---|---|---|---|

| Substance P | Murine Mast Cells | TNF-α | Upregulation (Dose-dependent) | northwestern.edunih.gov |

| Substance P | Murine Mast Cells | IL-1, IL-3, IL-4, IL-6, GM-CSF | No significant change | nih.gov |

| Substance P | Rat Fibroblasts | TGF-β1 | Upregulation | nih.gov |

| Substance P | Rat Fibroblasts | TGFR-1 | Upregulation | nih.gov |

| Substance P | Rat Fibroblasts | TGFR-2 | Upregulation | nih.gov |

cDNA Cloning and Functional Expression

Understanding the specific receptor through which this compound acts is fundamental. This has been achieved through cDNA cloning and functional expression of the target, the NK1 receptor. This process involves isolating the messenger RNA (mRNA) for the receptor from tissues known to express it, such as human lung or lymphoblast cells, and using reverse transcriptase to create a complementary DNA (cDNA) copy. nih.gov

In key studies, the gene for the human NK1 receptor was cloned using cDNA probes designed from the rat sequence. nih.gov The full-length cDNA was then generated using the polymerase chain reaction (PCR). nih.gov This cDNA was subsequently inserted into a eukaryotic expression vector, which was used to transfect a host cell line, such as COS-7 cells. nih.gov These transfected cells then transcribe and translate the NK1 receptor gene, expressing functional receptors on their cell surface. nih.gov The functionality was confirmed by observing that the expressed receptor could bind specifically to radiolabeled Substance P and mediate downstream signaling events, such as phosphatidylinositol metabolism, upon stimulation. nih.gov This methodology is crucial for creating cellular models to screen compounds and study the pharmacological properties of agonists like this compound.

Biochemical Assays for Second Messenger Quantification

The NK1 receptor is a G protein-coupled receptor (GPCR). nih.gov Upon binding of an agonist like this compound, the receptor activates intracellular G proteins, which in turn initiate signaling cascades involving second messengers. nih.gov Biochemical assays are used to quantify these messengers, providing a measure of receptor activation.

Activation of the NK1 receptor stimulates two major second messenger pathways:

Inositol Trisphosphate/Diacylglycerol (IP3/DAG) Pathway: The receptor couples to Gq proteins, activating the enzyme phospholipase C. This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 triggers the release of calcium from intracellular stores, and assays measuring these transient increases in intracellular calcium ([Ca]i) are a common method to quantify receptor activity. nih.gov

Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway: The NK1 receptor can also couple to Gs proteins, which activate adenylyl cyclase to produce cAMP. nih.govnih.gov Quantification of cAMP levels is another standard biochemical assay to measure receptor response. nih.gov

Interestingly, research on Substance P and its metabolites has shown that these pathways can be differentially affected. N-terminal metabolism of SP can produce peptides that retain their ability to increase intracellular calcium but lose the ability to increase cAMP. nih.gov This highlights the importance of using multiple biochemical assays to fully characterize the signaling profile initiated by agonists like this compound.

Electrophysiological Recordings (e.g., Cochlear Potentials, Synaptic Responses)

Electrophysiological recordings directly measure the electrical activity of excitable cells, providing real-time insight into the effects of compounds on neuronal function. This technique has been specifically applied to study the effects of this compound (SPME) in the auditory system.

A study in guinea pigs examined the action of SPME on cochlear potentials. nih.gov Using perfusion techniques, researchers applied SPME to the cochlea and recorded various electrical responses. The key findings include:

Compound Action Potential (CAP): SPME, at concentrations above 10⁻⁶M, caused a dose-dependent increase in the amplitude of the CAP, which represents the summed activity of auditory nerve fibers. nih.gov

Summating Potential (SP): The amplitude of the negative summating potential also increased in a dose-dependent manner. nih.gov

Other Potentials: The cochlear microphonics (CM) and endocochlear potential remained unchanged, indicating a specific site of action likely related to neurotransmission rather than hair cell function. nih.gov

These effects were blocked by a Substance P antagonist, confirming that the action was mediated through NK1 receptors. nih.gov Such studies demonstrate that NK1 receptor activation by agonists like SPME can modulate neurotransmission in the cochlea. nih.gov

| Cochlear Potential | Effect of this compound (>10⁻⁶M) | Significance | Source |

|---|---|---|---|

| Compound Action Potential (CAP) | Amplitude Increase (Dose-dependent) | Modulation of auditory nerve firing | nih.gov |

| Negative Summating Potential (-SP) | Amplitude Increase (Dose-dependent) | Change in cochlear electrical response | nih.gov |

| N1 Latency | Tendency to be shortened (Not significant) | Potential faster neural conduction | nih.gov |

| Cochlear Microphonics (CM) | Unchanged | No direct effect on outer hair cells | nih.gov |

| Endocochlear Potential (EP) | Unchanged | No effect on the stria vascularis | nih.gov |

Protein Interaction and Structural Analysis (e.g., Cryo-Electron Microscopy)

To understand how this compound binds to and activates the NK1 receptor at a molecular level, high-resolution structural analysis is employed. Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the determination of protein structures in their near-native state.

In 2021, cryo-EM structures of the human NK1 receptor bound to its primary agonist, Substance P, and coupled to its downstream signaling partners, the Gq and Gs proteins, were reported. nih.gov These structures provide unprecedented insight into the molecular mechanism of action that is also relevant for the agonist this compound.

Key findings from this structural analysis include:

Binding Pocket: The structures revealed how a network of polar amino acids at the extracellular surface of the receptor forms the binding pocket for Substance P. nih.gov

Receptor Activation: Upon binding Substance P, the NK1 receptor adopts a unique active-state conformation that is distinct from previously determined structures of other GPCRs. nih.gov This specific conformation creates the interface for binding and activating the Gq and Gs proteins. nih.gov

Comparison with Antagonists: Detailed comparison with crystal structures of the NK1 receptor bound to antagonists showed that these inhibitor molecules induce a different receptor conformation that sterically blocks the binding of agonists like Substance P. nih.gov

These structural insights are crucial for understanding ligand promiscuity, the specifics of G protein coupling, and provide a template for the rational design of new therapeutic agents targeting the neurokinin system. nih.gov

Theoretical Frameworks and Research Directions

Refined Understanding of Neurokinin Receptor Subtype Specificity and Desensitization

Substance P-methyl ester, like its parent compound, primarily interacts with the three main neurokinin (NK) receptors: NK1, NK2, and NK3, which belong to the G-protein coupled receptor (GPCR) superfamily. mdpi.com However, it displays the highest affinity for the NK1 receptor. researchgate.net While Substance P can interact with NK2 and NK3 receptors at higher concentrations, the NK1 receptor is its principal target. nih.gov The binding of Substance P and its analogs is thought to involve different active conformations of the NK1 receptor, suggesting an "SP-preferring" state and a "general tachykinin" state. nih.gov

Upon binding, the Substance P-NK1R complex undergoes rapid internalization. This process is a key mechanism of signal termination and receptor desensitization. Following internalization, Substance P is degraded, and the NK1 receptor is recycled back to the cell surface. wikipedia.org However, sustained exposure to high concentrations of agonists like Substance P can lead to the ubiquitination and degradation of the NK1R, providing a mechanism for long-term desensitization. wikipedia.org Studies on Substance P have shown that it can enhance the desensitization of other receptors as well, such as cholinergic receptors, by stabilizing the desensitized state of the receptor-ionophore complex. nih.govnih.gov This suggests a complex interplay between the tachykinin system and other neurotransmitter systems in regulating neuronal excitability.

Elucidation of Differential G-Protein Signaling Mechanisms

A significant area of research has been the elucidation of how Substance P and its analogs can trigger different intracellular signaling cascades through the same receptor. The NK1 receptor is known to couple to multiple G-protein subtypes, most notably Gq and Gs. researchgate.netnih.govbohrium.com

Gq Pathway: Activation of the Gq protein by the NK1 receptor leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C. nih.gov

Gs Pathway: Coupling to the Gs protein activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. nih.gov

| Signaling Pathway | Key Second Messenger | Primary Downstream Effect |

|---|---|---|

| Gq | Inositol Trisphosphate (IP3) & Diacylglycerol (DAG) | Increased intracellular calcium, Protein Kinase C activation |

| Gs | Cyclic AMP (cAMP) | Protein Kinase A activation |

Contributions to Neurotransmitter and Neuromodulator Research

This compound, as an analog of Substance P, is instrumental in understanding the role of tachykinins as both neurotransmitters and neuromodulators. Substance P is often co-localized with other neurotransmitters, particularly glutamate (B1630785), in primary sensory neurons. wikipedia.org It is considered to play a role in modulating the transmission of pain signals. mdpi.com